N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide
Description
N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2S/c13-9-3-1-7(14)5-12(9)21(19,20)17-8-2-4-10-11(6-8)16-18-15-10/h1-6,17H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQVNTYTCHYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NS(=O)(=O)C3=C(C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide typically involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with 2H-benzotriazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzotriazole moiety can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, and the reaction conditions may vary depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation or reduction reactions may modify the benzotriazole moiety.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or other biomolecules, leading to changes in gene expression or cellular function.
Comparison with Similar Compounds
N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide can be compared with other benzotriazole derivatives, such as:
- N-(2H-benzotriazol-5-yl)hexanamide
- N-(2-Phenyl-2H-benzotriazol-5-yl)benzenesulfonamide
- N-(2-Phenyl-2H-benzotriazol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
